molecular formula C9H8N2O3 B11791867 Methyl5-(1H-pyrazol-3-yl)furan-2-carboxylate

Methyl5-(1H-pyrazol-3-yl)furan-2-carboxylate

Cat. No.: B11791867
M. Wt: 192.17 g/mol
InChI Key: XQTONZDSYPQURC-UHFFFAOYSA-N
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Description

Methyl 5-(1H-pyrazol-3-yl)furan-2-carboxylate is a heterocyclic compound featuring a furan ring fused with a pyrazole moiety. The furan ring (a five-membered aromatic oxygen heterocycle) is substituted at the 5-position by a pyrazole group (a five-membered nitrogen-containing heterocycle), with a methyl ester functional group at the 2-position of the furan. This structural arrangement confers unique electronic and steric properties, making it a promising candidate in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 5-(1H-pyrazol-5-yl)furan-2-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)8-3-2-7(14-8)6-4-5-10-11-6/h2-5H,1H3,(H,10,11)

InChI Key

XQTONZDSYPQURC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(1H-pyrazol-3-yl)furan-2-carboxylate typically involves multi-step reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . Another method involves the reaction of 2-furoylacetonitrile with phenylhydrazine at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl5-(1H-pyrazol-3-yl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole and furan derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of Methyl5-(1H-pyrazol-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s furan and pyrazole rings allow it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Key Structural and Chemical Features:

  • Molecular formula : C₉H₈N₂O₃ (estimated based on analogs in ).
  • Functional groups : Furan-2-carboxylate ester, 1H-pyrazol-3-yl substituent.
  • Synthetic routes : Typically synthesized via multi-step organic reactions, including cyclization and coupling strategies (e.g., furan-pyrazole coupling using transition metal catalysts or nucleophilic substitution) .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Distinct Features

The compound is compared below with derivatives that share either the furan or pyrazole moiety, but differ in substituents or additional functional groups.

Compound Name Structural Features Biological/Functional Properties References
Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate Pyrazole ring with 1,5-dimethyl groups; carbonyl linkage between pyrazole and furan. Potential serotonin receptor interaction; enhanced metabolic stability due to methyl groups.
Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate Ethyl ester group; lacks carbonyl linkage between furan and pyrazole. Studied for antimicrobial activity; simpler structure may reduce synthetic complexity.
5-(1-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid Carboxylic acid group replaces methyl ester; free -COOH enhances solubility. Potential as a metal-chelating agent or intermediate in drug synthesis.
Methyl 5-(2-methylthiazol-4-yl)furan-2-carboxylate Thiazole ring replaces pyrazole; sulfur atom alters electronic properties. Distinct reactivity in cross-coupling reactions; potential anticancer activity.
Methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate Methyl group on furan; inverted substitution pattern on pyrazole. Enhanced lipophilicity; explored in organic synthesis pipelines.

Pharmacological Studies

  • Serotonin Receptor Interaction: Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate () demonstrated preliminary binding to serotonin receptors, a property absent in non-carbonyl-linked analogs .
  • Analgesic Activity : Pyrazole-furan esters synthesized in showed significant analgesic effects in rodent models, attributed to modulation of inflammatory pathways .

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